

4-(Trifluoromethoxy)phenylacetic acid solubility in organic solvents

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Compound of Interest

Compound Name: 4-(Trifluoromethoxy)phenylacetic acid

Cat. No.: B1304646

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An In-Depth Technical Guide to the Solubility of **4-(Trifluoromethoxy)phenylacetic Acid** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Quantitative solubility data for **4-(Trifluoromethoxy)phenylacetic acid** is not readily available in published literature. The data presented in this guide is a representative, hypothetical dataset created for illustrative purposes to demonstrate how such data would be presented and interpreted.

Introduction

4-(Trifluoromethoxy)phenylacetic acid is a fluorinated organic compound of increasing interest in pharmaceutical and agrochemical research. The incorporation of the trifluoromethoxy (-OCF₃) group into the molecular structure significantly influences its physicochemical properties, such as lipophilicity and metabolic stability.^{[1][2][3]} Understanding the solubility of this compound in various organic solvents is crucial for its synthesis, purification, formulation, and application in drug discovery and development. This guide provides a comprehensive overview of its solubility characteristics, detailed experimental protocols for solubility determination, and an exploration of the structural factors governing its solubility.

Physicochemical Properties of **4-(Trifluoromethoxy)phenylacetic acid**:

Property	Value
Molecular Formula	C ₉ H ₇ F ₃ O ₃
Molecular Weight	220.15 g/mol
Melting Point	85-88 °C
Appearance	White to off-white crystalline powder
pKa (Predicted)	4.10 ± 0.10

Solubility Profile

The trifluoromethoxy group is known to enhance lipophilicity, which generally leads to improved solubility in organic solvents.[1][2][4] The following table presents hypothetical solubility data for **4-(Trifluoromethoxy)phenylacetic acid** in a range of common organic solvents at two different temperatures. This data illustrates the expected solubility trends based on solvent polarity.

Table 1: Hypothetical Solubility of **4-(Trifluoromethoxy)phenylacetic Acid** in Organic Solvents

Solvent	Solvent Type	Solubility at 25°C (g/100 mL)	Solubility at 50°C (g/100 mL)
Methanol	Polar Protic	45.2	78.5
Ethanol	Polar Protic	38.6	65.1
Acetone	Polar Aprotic	55.8	92.3
Ethyl Acetate	Polar Aprotic	25.4	48.9
Dichloromethane	Polar Aprotic	15.7	32.6
Toluene	Nonpolar	5.2	12.8
Heptane	Nonpolar	0.8	2.1

Experimental Protocol for Solubility Determination

This section outlines a detailed methodology for the experimental determination of the solubility of a solid compound like **4-(Trifluoromethoxy)phenylacetic acid**.

Objective: To determine the saturation solubility of **4-(Trifluoromethoxy)phenylacetic acid** in a given organic solvent at a specific temperature.

Materials:

- **4-(Trifluoromethoxy)phenylacetic acid** (finely powdered)
- Selected organic solvents (analytical grade)
- Vials with screw caps
- Analytical balance
- Thermostatic shaker or water bath
- Syringe filters (e.g., 0.45 μm PTFE)
- Syringes
- Volumetric flasks
- High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer

Procedure:

- Preparation of Saturated Solutions:
 - Add an excess amount of finely powdered **4-(Trifluoromethoxy)phenylacetic acid** to a series of vials. The excess solid is crucial to ensure saturation.
 - Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.
 - Securely cap the vials to prevent solvent evaporation.
- Equilibration:

- Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C or 50°C).
- Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined by preliminary experiments.
- Sample Collection and Filtration:
 - After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
 - Carefully draw a known volume of the supernatant into a syringe.
 - Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.
- Quantification:
 - Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.
 - Analyze the concentration of **4-(Trifluoromethoxy)phenylacetic acid** in the diluted solution using a validated HPLC or UV-Vis spectrophotometric method.
 - Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
- Calculation:
 - Calculate the solubility (S) in g/100 mL using the following formula:
$$S = (C \times V \times DF) / V_0 \times 100$$

Where:

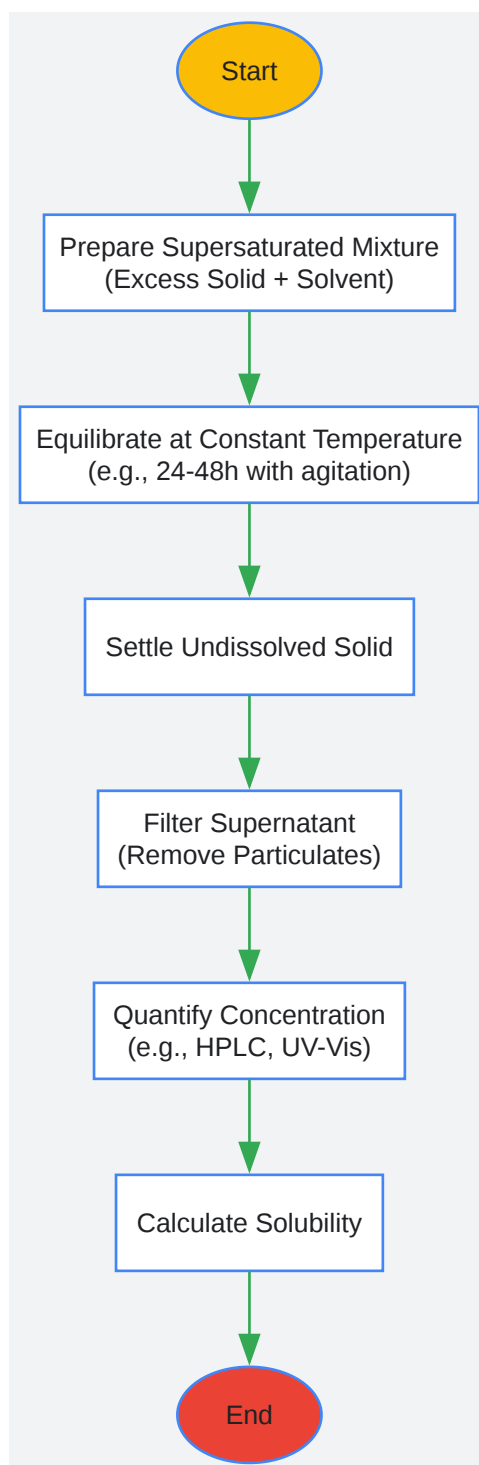
 - C = Concentration of the diluted sample (g/mL)

- V = Volume of the volumetric flask (mL)
- DF = Dilution factor
- V_0 = Volume of the supernatant collected (mL)

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of **4-(Trifluoromethoxy)phenylacetic acid**.

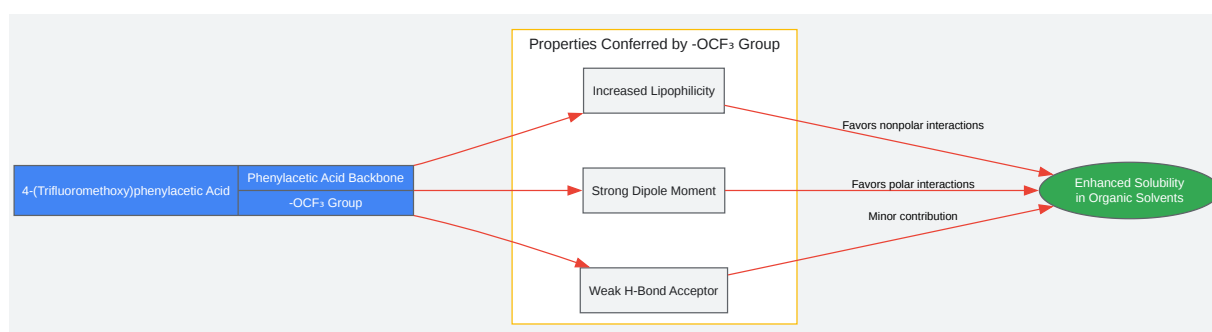


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Solubility Determination Workflow

Influence of the Trifluoromethoxy Group on Solubility

The trifluoromethoxy group enhances solubility in organic solvents through a combination of factors. This diagram illustrates the logical relationship between the compound's structure and its solubility characteristics.



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Structure-Solubility Relationship

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